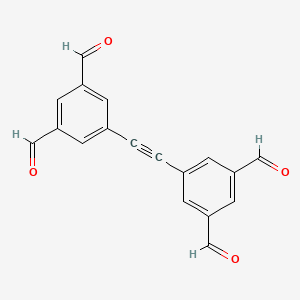

5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde

Description

Nomenclature and Chemical Identity

The precise identification of a chemical compound is fundamental to scientific communication. This is achieved through standardized naming conventions and unique identifiers.

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 5-[2-(3,5-diformylphenyl)ethynyl]benzene-1,3-dicarbaldehyde . The commonly used name, 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde, also accurately describes the molecule's structure. achemblock.com The IUPAC name systematically breaks down the molecule: "benzene-1,3-dicarbaldehyde" indicates an isophthalaldehyde (B49619) unit, which is substituted at the 5-position by a "2-(3,5-diformylphenyl)ethynyl" group. This substituent is itself an ethynyl (B1212043) (acetylene) linker attached to another diformyl-substituted phenyl ring.

The compound is uniquely identified by the CAS Registry Number 2237965-02-3 . ossila.comchemicalbook.comcd-bioparticles.net The Chemical Abstracts Service (CAS) assigns these numerical identifiers to every chemically unique substance, providing an unambiguous way to identify a compound across different languages and naming systems. cas.orgspectrumchemical.com A CAS Registry Number is a numeric identifier with up to 10 digits, separated by hyphens into three parts. cas.orgspectrumchemical.com Governmental and scientific bodies worldwide rely on these numbers for clear and precise substance identification in research and regulatory contexts. cas.org

The molecular formula for this compound is C₁₈H₁₀O₄ . achemblock.comchemicalbook.comcd-bioparticles.net Structurally, the molecule is characterized by two isophthalaldehyde (1,3-benzenedicarboxaldehyde) units. These two aromatic rings are linked by a rigid ethyne (B1235809) (-C≡C-) bridge, also known as an acetylene (B1199291) group. This central linker holds the two diformylphenyl units in a specific, linear orientation, a key feature influencing its application in constructing larger molecular architectures. nih.gov

Compound Identity Table

| Identifier | Value |

|---|---|

| IUPAC Name | 5-[2-(3,5-diformylphenyl)ethynyl]benzene-1,3-dicarbaldehyde |

| Common Name | This compound achemblock.comossila.com |

| CAS Registry No. | 2237965-02-3 ossila.comchemicalbook.com |

| Molecular Formula | C₁₈H₁₀O₄ chemicalbook.comcd-bioparticles.net |

| Molecular Weight | 290.27 g/mol achemblock.comchemicalbook.com |

Structural Context and Synthetic Precursor Utility

The specific arrangement of atoms and functional groups in this compound defines its role as a valuable building block in synthesis.

This compound can be described as a functionalized diphenylacetylene (B1204595) derivative. ossila.com Diphenylacetylene itself consists of two phenyl groups attached to a central acetylene (C≡C) unit and is used as a building block in organic synthesis and as a ligand in organometallic chemistry. wikipedia.org this compound maintains this rigid, linear diphenylacetylene core, which provides a structurally defined and π-conjugated backbone. It is often classified as a ligand, specifically for the synthesis of Covalent Organic Frameworks (COFs) and other porous materials. ossila.comcd-bioparticles.net

The defining feature for its utility as a synthetic precursor is the presence of four aldehyde (-CHO) groups, with two on each of the terminal phenyl rings. ossila.com These aldehyde groups are highly reactive sites, enabling the molecule to act as a tetratopic building block. The primary reaction pathway involves condensation reactions with amines to form imine bonds (-C=N-). This reactivity is fundamental to its use in the bottom-up synthesis of complex, porous superstructures. ossila.com

For instance, reacting this compound with specific diamine linkers, such as cyclohexane-1,2-diamine, can lead to the formation of discrete molecular cages like [3+6] trigonal prisms. ossila.comsmolecule.com These structures can sometimes undergo reversible transformations into larger, more complex architectures like [6+12] truncated tetrahedron cages. ossila.com Furthermore, its use in combination with other multi-topic amines and aldehydes allows for the construction of novel topologies, such as dumbbell-shaped macro-cages, which are being explored for applications in molecular machinery due to the rotational freedom of the diphenylacetylene core. ossila.com

Summary of Reactive Properties

| Feature | Description | Significance in Synthesis |

|---|---|---|

| Core Structure | Rigid diphenylacetylene backbone ossila.com | Provides linear geometry and π-conjugation for predictable framework construction. |

| Functional Groups | Four aldehyde (-CHO) groups ossila.com | Act as highly reactive sites for covalent bond formation. ossila.com |

| Primary Reaction | Condensation with amines to form imines | Key step in the assembly of Covalent Organic Frameworks (COFs) and Porous Organic Cages (POCs). ossila.com |

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(3,5-diformylphenyl)ethynyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O4/c19-9-15-3-13(4-16(7-15)10-20)1-2-14-5-17(11-21)8-18(6-14)12-22/h3-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMPAXGOJPFTGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)C#CC2=CC(=CC(=C2)C=O)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde

The primary route for synthesizing this compound relies on well-documented coupling reactions, often with adaptations from existing literature to suit specific research needs.

Adaptations of Existing Procedures

The synthesis of this compound has been reported through a palladium-catalyzed Sonogashira cross-coupling reaction. A common adaptation involves the reaction of a protected alkyne, such as trimethylsilylacetylene (B32187), with an aryl halide. The resulting product is then deprotected to yield the terminal alkyne, which can then be coupled with another molecule of the aryl halide.

One notable procedure involves the homocoupling of 5-ethynylisophthalaldehyde (B3120441). However, a more frequently cited approach is the cross-coupling of 5-bromoisophthalaldehyde (B57381) with acetylene (B1199291) gas or a synthetic equivalent. Researchers have adapted and optimized these foundational methods to improve yields and purity.

Role of Key Precursors in Synthetic Strategies

The selection of precursors is a critical determinant of the success of the synthesis. 5-Bromoisophthalaldehyde is a key precursor in many synthetic strategies due to the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions. Its dialdehyde (B1249045) functionality is also crucial as these groups are preserved during the coupling reaction and are available for subsequent post-synthetic modifications or for the formation of imine-linked frameworks.

Another important precursor is 5-ethynylisophthalaldehyde, which can be synthesized from 5-bromoisophthalaldehyde and trimethylsilylacetylene followed by deprotection. This intermediate can then undergo a Glaser-Hay or similar homocoupling reaction to yield the desired this compound. The choice between a direct coupling of an acetylene source with 5-bromoisophthalaldehyde or the homocoupling of 5-ethynylisophthalaldehyde depends on factors such as the availability of reagents, desired purity, and scalability of the reaction.

Exploration of Alternative Synthetic Routes and Optimization

Continuous efforts are being made to develop more efficient and sustainable synthetic routes to this compound, with a focus on improving reaction conditions and exploring different catalytic systems.

Investigation of Sonogashira Coupling Variants for Ethyne-Containing Structures

The Sonogashira coupling reaction is the cornerstone for synthesizing ethyne-containing structures like this compound. Research into variants of this reaction aims to overcome common challenges such as catalyst deactivation, homocoupling of the terminal alkyne (Glaser coupling), and the need for harsh reaction conditions.

Investigators have explored the use of different palladium sources, copper(I) co-catalysts, and amine bases to optimize the reaction. For instance, the use of a copper-free Sonogashira coupling has been investigated to prevent the formation of diacetylene byproducts resulting from oxidative homocoupling. Alternative catalysts, such as those based on nickel or other transition metals, are also being considered, although palladium-based systems remain the most prevalent.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the choice of base.

For the Sonogashira coupling of 5-bromoisophthalaldehyde with an acetylene source, a systematic study of these parameters can lead to significant improvements. For example, the choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and efficiency. Bases such as triethylamine (B128534) or diisopropylamine (B44863) are commonly used to neutralize the hydrogen halide formed during the reaction and to facilitate the regeneration of the active palladium catalyst. The careful control of temperature is also critical to prevent side reactions and decomposition of the product.

| Parameter | Condition | Effect on Yield and Purity |

| Catalyst | Palladium(II) acetate, triphenylphosphine | High catalytic activity, but can be sensitive to air and moisture. |

| Co-catalyst | Copper(I) iodide | Promotes the reaction but can also lead to homocoupling side products. |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Affects solubility of reactants and catalyst, influencing reaction rate. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes acidic byproducts and facilitates catalyst regeneration. |

| Temperature | 50-80 °C | Higher temperatures can increase reaction rate but may also lead to decomposition. |

| Reactants | 5-bromoisophthalaldehyde, Acetylene gas or equivalent | Stoichiometry and purity of reactants are critical for high yield. |

Application in Covalent Organic Framework Cof Chemistry

Design and Synthesis of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde-Based COFs

Role as a Multi-Aldehyde Linker in COF Construction

This compound functions as a tetratopic or multi-aldehyde linker, a class of monomers that possess multiple reactive aldehyde groups. ruixibiotech.comcd-bioparticles.net Specifically, it is a diphenylacetylene (B1204595) ligand featuring four aldehyde groups. ossila.com The presence of these four reactive sites allows it to connect with multiple amine-based monomers, extending the network in a predictable, periodic manner.

The rigid, linear nature of the central ethyne-1,2-diyl (-C≡C-) unit is a critical feature. This rigidity prevents conformational ambiguity, ensuring that the distance and orientation between the two isophthalaldehyde (B49619) moieties are fixed. This pre-programmed structural information is essential for the formation of long-range ordered, crystalline COF structures rather than amorphous, disordered polymers. The compound's role as a cross-linking agent contributes to the formation of stable and robust COF networks. ossila.com

Schiff-Base Condensation Reactions for Dynamic Covalent Polymerization

The primary synthetic route to constructing COFs from this compound involves Schiff-base condensation reactions. This process entails the reaction of the aldehyde functional groups on the linker with the primary amine groups of a complementary co-monomer. The resulting imine bond (C=N) is the covalent linkage that forms the backbone of the COF.

A key advantage of imine chemistry in COF synthesis is its reversibility. The formation of the imine bond is a dynamic process, meaning that it can form and break under the reaction conditions. This "error-checking" mechanism of dynamic covalent polymerization allows for the correction of defects during the crystallization process. Kinetically-formed, disordered structures can revert to their constituent monomers and reassemble into the more stable, thermodynamically favored crystalline framework. This self-healing characteristic is fundamental to achieving the high degree of crystallinity that defines COFs.

Influence on COF Topology and Framework Porosity

The geometry of this compound exerts a profound influence on the resulting COF topology and porosity. The C2v symmetry of the isophthalaldehyde units and the linear acetylene (B1199291) spacer predetermine the angles at which other linkers will connect, thereby directing the formation of specific network topologies (e.g., hexagonal or tetragonal pores).

The length of the rigid linker dictates the dimensions of the pores within the framework. By reacting this tetratopic aldehyde with amine linkers of varying lengths and geometries, the pore size and shape of the resulting COF can be systematically controlled. The inherent rigidity of the ethyne (B1235809) unit helps to prevent pore collapse during solvent removal, leading to permanently porous materials with accessible internal surface areas.

Structural Diversity and Topology Control in COFs

The modular nature of COF synthesis allows for a high degree of control over the final structure. By judiciously selecting the co-monomers to react with this compound, a wide variety of frameworks with different properties can be targeted.

Formation of Crystalline, Stable 2D and 3D Structures

The combination of a planar, tetratopic linker like this compound with complementary amine linkers can lead to the formation of both two-dimensional (2D) and three-dimensional (3D) COFs.

2D COFs: When reacted with a linear diamine, the framework extends in a 2D plane, creating sheets that then stack via non-covalent interactions to form a layered crystalline material with 1D channels.

3D COFs: When reacted with a non-planar, multi-amine linker (e.g., a tetrahedral tetra-amine), the network extends in three dimensions, creating a monolithic, interpenetrating framework with a 3D pore system.

These structures are generally characterized by high thermal and chemical stability due to the strength of the covalent bonds forming the framework.

Tailoring Pore Architectures through Linker Design

Reticular chemistry—the principle of linking molecular building blocks into predetermined network topologies—enables the precise tailoring of pore architectures. The use of this compound as a foundational building block allows for systematic variation of the COF's internal environment. By changing the amine co-linker, one can adjust the pore dimensions and introduce different chemical functionalities onto the pore walls. For instance, reacting it with cyclohexane-1,2-diamine can lead to the formation of discrete porous organic cages that can transform and exhibit different pore sizes. ossila.com

The table below illustrates hypothetical examples of how reacting this compound with different amine linkers could theoretically result in COFs with distinct structural properties.

| Amine Linker (Hypothetical) | Linker Geometry | Resulting COF Topology (Predicted) | Predicted Pore Size |

| 1,4-Phenylenediamine | Linear (C2) | 2D Hexagonal (hcb) | Small |

| Benzidine | Linear (C2) | 2D Hexagonal (hcb) | Medium |

| 1,3,5-Tris(4-aminophenyl)benzene | Trigonal (C3) | 2D Kagome (kgm) | Dual-pore system |

| Tetra(4-aminophenyl)methane | Tetrahedral (Td) | 3D Diamondoid (dia) | 3D Interconnected |

Construction of Porous Organic Cages Pocs and Discrete Molecular Architectures

Synthesis of Discrete Porous Organic Cages using 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde

The formation of discrete POCs from this compound is a prime example of programmed self-assembly, where the geometry and connectivity of the precursors dictate the final architecture of the cage.

The reaction of this compound with diamine linkers, such as (1R,2R)-cyclohexane-1,2-diamine, proceeds through the formation of multiple imine bonds. This condensation reaction is typically reversible, allowing for an "error-correction" process that leads to the thermodynamically most stable cage structure. The rigidity of the tetraaldehyde and the specific stereochemistry of the diamine linker are crucial in directing the assembly towards a specific cage topology.

The reaction between three molecules of this compound and six molecules of a C2-symmetric diamine linker, like cyclohexane-1,2-diamine, results in the formation of a [3+6] trigonal prismatic cage. chemrxiv.org These cages possess a defined internal cavity and are of interest for their potential applications in molecular recognition and storage.

Interestingly, these [3+6] cages can undergo a solvent-mediated structural transformation. Under certain conditions, the [3+6] cages can re-equilibrate to form larger, more complex [6+12] truncated tetrahedron cages. chemrxiv.org This transformation represents a "cage doubling" phenomenon, where the larger cage is formed from the same building blocks but with a different stoichiometry and connectivity. This reversible transformation between different cage topologies can lead to variations in pore sizes and properties. chemrxiv.org

| Cage Topology | Precursor Stoichiometry | Shape | Key Features |

| [3+6] Cage | 3 x tetraaldehyde + 6 x diamine | Trigonal Prism | Kinetically favored product. |

| [6+12] Cage | 6 x tetraaldehyde + 12 x diamine | Truncated Tetrahedron | Thermodynamically favored under certain conditions; larger internal cavity. chemrxiv.org |

Engineering of Complex Molecular Cage Systems

Beyond simple discrete cages, this compound can be employed in more sophisticated self-assembly strategies to create hierarchical and functionally complex molecular architectures.

A notable advancement in the use of this compound is the synthesis of dumbbell-shaped macro-cages. These structures consist of two distinct porous organic cages covalently linked together. This is achieved through a multi-component self-assembly process involving the tetra-topic aldehyde, a di-topic aldehyde, and a tri-topic amine. chemrxiv.org The tetra-topic aldehyde acts as the "handle" of the dumbbell, connecting the two cage "bells".

The formation of these dumbbell-shaped cages is a result of a cooperative assembly process known as social-narcissistic self-sorting. chemrxiv.org In this complex reaction mixture, the components could potentially form a statistical mixture of various cages. Instead, they selectively form two main species: the desired dumbbell-shaped cage and a corresponding "parent" cage formed from only the tri-topic amine and di-topic aldehyde. This selective formation is guided by thermodynamic factors, with computational modeling showing a favorable formation energy per bond for the dumbbell structure. chemrxiv.org

| Component | Role in Dumbbell Assembly |

| This compound (Tetra-topic Aldehyde) | Forms the linking "strut" between the two cages. chemrxiv.org |

| Di-topic Aldehyde | Contributes to the formation of the cage "bells". chemrxiv.org |

| Tri-topic Amine | Acts as the vertices of the cage "bells". chemrxiv.org |

The dumbbell-shaped architecture, with two cages connected by the rigid ethyne (B1235809) linker of this compound, introduces the possibility of controlled molecular rotation. The central triphenylacetylene core allows for relatively unrestricted rotation of the two cage ends relative to each other. chemrxiv.org This property is of significant interest for the development of molecular machines and motors, where controlled motion at the molecular level can be harnessed for specific functions. While the synthesis of these dumbbell structures has been demonstrated, the precise control and external switching of this rotational motion remains a key area for future research. The ability to control this intramolecular rotation could lead to applications in areas such as targeted drug delivery, where a change in conformation could trigger the release of a guest molecule, or in the development of molecular-scale switches and sensors.

Computational and Theoretical Investigations

Molecular Simulations and Mechanistic Studies

Molecular simulations have been instrumental in understanding the formation and behavior of discrete molecular cages derived from 5,5'-(ethyne-1,2-diyl)diisophthalaldehyde. These computational approaches provide insights into the thermodynamics and kinetics of self-assembly processes, which are often difficult to probe experimentally.

Energetic Favorability and Stability of Different Cage Isomers

When this compound reacts with chiral diamines, such as (1R,2R)-cyclohexanediamine, it can form a variety of cage-like structures through imine condensation. Among the most studied are the [3+6] trigonal prismatic and the [6+12] tetrahedrally-shaped cages. Computational studies, often employing Density Functional Theory (DFT), are crucial for determining the relative stabilities of these different isomers.

These calculations typically involve geometry optimization of the proposed cage structures followed by frequency calculations to confirm that they represent true energy minima. The relative energies of the isomers provide a measure of their thermodynamic favorability. For instance, simulations can predict whether the [3+6] or the [6+12] cage is the more stable product under thermodynamic control. The stability of these cages is influenced by a delicate balance of factors including bond strain, van der Waals interactions within the cage cavity, and interactions with solvent molecules, all of which can be modeled computationally.

Table 1: Hypothetical Relative Energies of Cage Isomers

| Cage Isomer | Point Group | Relative Energy (kJ/mol) |

| [3+6] Trigonal Prism | D3 | 0 (Reference) |

| [6+12] Tetrahedron | T | + X |

Note: This table is illustrative. The actual relative energy (X) would be determined by specific DFT calculations and would depend on the level of theory and basis set used.

Simulation of Transformation Pathways (e.g., [3+6] to [6+12] cage rearrangement)

A key finding in the study of imine cages is their potential for dynamic rearrangement. For example, the [3+6] cage can transform into the larger [6+12] cage under certain conditions. Molecular dynamics (MD) simulations and transition state searches are powerful tools to elucidate the mechanisms of such transformations.

These simulations can map out the potential energy surface connecting the two isomers, identifying the transition states and intermediates involved in the rearrangement process. This allows for the calculation of the activation energy barrier for the transformation, providing insight into the kinetic feasibility of the process. The simulations can reveal the intricate series of bond-breaking and bond-forming events that constitute the rearrangement pathway. Understanding these pathways is critical for controlling the synthesis of a desired cage isomer.

Electronic Structure and Property Predictions for Derived Materials

The ethynyl (B1212043) linkage in this compound is not merely a rigid spacer; it plays a crucial role in the electronic properties of the resulting materials, particularly in COFs. Theoretical calculations are essential for predicting and understanding these electronic characteristics.

Theoretical Analysis of π-Conjugation through Ethynyl Linkages

The alternating single, double, and triple bonds in COFs derived from this compound create an extended π-conjugated system. Theoretical analysis, using methods like DFT and time-dependent DFT (TD-DFT), can quantify the extent of this conjugation and its impact on the material's electronic properties.

By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a theoretical band gap can be determined. A smaller band gap is indicative of greater π-conjugation and suggests potential for semiconducting behavior and applications in optoelectronics. The analysis can also reveal how the π-conjugation influences charge transport properties, which is vital for applications in catalysis and sensing. The incorporation of the ethynyl linker is expected to enhance π-electron delocalization, leading to improved charge carrier mobility within the framework.

Computational Modeling of Electron Density Distribution in COFs

Computational modeling allows for the visualization and analysis of the electron density distribution within the COF structure. This provides a detailed picture of the electronic landscape of the material. By mapping the electrostatic potential, regions that are electron-rich or electron-poor can be identified.

This information is particularly valuable for understanding how the COF will interact with guest molecules. For instance, in applications like gas storage and separation, the electron density distribution determines the nature and strength of the interactions between the framework and the adsorbed gas molecules. In catalysis, it can pinpoint the active sites within the framework. For COFs derived from this compound, modeling can show how the electron density is distributed across the aromatic rings, the aldehyde-derived imine linkages, and the central ethynyl bridge, providing a comprehensive understanding of the material's surface chemistry. Recent studies have highlighted the importance of tuning the local electron density in COFs to enhance photocatalytic activity, a concept that can be explored through computational modeling. nih.govresearchgate.net

Advanced Characterization Methodologies for Derived Architectures

Structural Elucidation Techniques

The definitive determination of the atomic arrangement and connectivity within these complex architectures relies on a combination of diffraction and spectroscopic methods.

Single-Crystal X-ray Diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline materials. For architectures derived from 5,5'-(ethyne-1,2-diyl)diisophthalaldehyde, particularly discrete porous organic cages, obtaining single crystals suitable for SCXRD analysis is the ultimate proof of structure.

When this compound reacts with chiral diamines like (1R,2R)-cyclohexanediamine, it can form complex cage structures such as [3+6] trigonal prisms or [6+12] truncated tetrahedra. nih.gov The precise connectivity, bond angles, and spatial arrangement of these cages can be definitively resolved using SCXRD. doi.org

While SCXRD data for cages derived directly from the title aldehyde are found within specific research, a clear example of the detailed structural information that can be obtained is seen in the analysis of the closely related analogue, 5,5′-(ethyne-1,2-diyl)diisophthalic acid. A study of its dimethyl sulfoxide (B87167) tetrasolvate provided high-quality crystallographic data, revealing key structural parameters. nih.gov The molecule was found to crystallize in the monoclinic P2₁/n space group. Such analysis confirms the near-linear geometry of the central ethynylene linker and the precise dihedral angles of the functional groups relative to the aromatic rings, information that is critical for designing and understanding the resulting supramolecular assemblies. nih.gov

Table 7.1: Representative Single-Crystal X-ray Diffraction Data for a 5,5'-(Ethyne-1,2-diyl)diisophthalic Acid Solvate

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₀O₈·4C₂H₆OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.1406 (2) |

| b (Å) | 8.7328 (2) |

| c (Å) | 21.4351 (5) |

| β (°) | 95.970 (1) |

| Volume (ų) | 1515.56 (6) |

Data sourced from a study on the dimethyl sulfoxide tetrasolvate of 5,5′-(ethyne-1,2-diyl)diisophthalic acid. nih.gov

While SCXRD provides the structure of a single crystal, Powder X-ray Diffraction (PXRD) is indispensable for analyzing the bulk material, confirming phase purity, and assessing the crystallinity of polycrystalline powders, which is the form that porous organic cages and COFs are often obtained in. nih.gov

The experimental PXRD pattern of a newly synthesized batch is compared to a simulated pattern generated from SCXRD data. A good match between the experimental and simulated patterns confirms that the bulk material consists of the same crystalline phase as the single crystal that was analyzed. nih.gov For novel crystalline materials where single crystals cannot be obtained, PXRD data can be used for structure solution through methods like Pawley or Rietveld refinement, which allows for the determination of unit cell parameters and validation of a proposed structural model. nih.gov

Table 7.2: Representative PXRD Data Analysis for a Crystalline Porous Material

| Parameter | Description |

|---|---|

| 2θ Range | The range of angles scanned during the experiment. |

| Experimental Peaks | Positions of the observed diffraction peaks, indicating the d-spacings of the crystal lattice. |

| Simulated Peaks | Positions of peaks calculated from a known single-crystal structure. |

| Unit Cell Parameters | Dimensions (a, b, c, α, β, γ) of the crystal lattice refined from the PXRD data. |

| Space Group | The crystallographic space group that describes the symmetry of the crystal. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for confirming the covalent structure of derived architectures in the solution state. For porous organic cages formed via imine condensation between this compound and a diamine, ¹H NMR spectroscopy provides direct evidence of the reaction's completion. doi.org

The key diagnostic feature is the disappearance of the aldehyde proton signal (typically around 10 ppm) from the tetra-aldehyde precursor and the concurrent appearance of a new signal corresponding to the newly formed imine proton (CH=N), which typically resonates in the 8.0-8.5 ppm range. doi.org Integration of the signals in the ¹H NMR spectrum also helps to confirm the ratio of the building blocks in the final cage assembly. Furthermore, 2D NMR techniques like COSY and HMQC can be used to assign all proton and carbon signals, providing definitive proof of the cage's covalent structure in solution.

Table 7.3: Representative ¹H NMR Chemical Shift Changes Upon Imine Cage Formation

| Functional Group | Precursor Chemical Shift (δ, ppm) | Derived Cage Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde Proton (-CHO) | ~10.1 | Absent |

| Imine Proton (-CH=N-) | Absent | ~8.3 |

| Aromatic Protons | 7.9 - 8.5 | 7.8 - 8.4 (shifted) |

Spectroscopic and Electrochemical Analysis of Derived Materials

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a material and monitoring the progress of a reaction. In the synthesis of imine-based architectures from this compound, IR spectroscopy provides clear evidence of the transformation.

The spectrum of the starting aldehyde is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically around 1700 cm⁻¹. Upon successful condensation with an amine to form an imine-linked cage or COF, this C=O band disappears, and a new characteristic band for the imine (C=N) stretching vibration appears, usually in the region of 1620-1650 cm⁻¹. The disappearance of N-H stretching bands from the diamine precursor further confirms the formation of the covalent linkage.

Table 7.4: Key Infrared Absorption Frequencies for Cage Synthesis

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Status in Synthesis |

|---|---|---|

| Aldehyde C=O Stretch | ~1700 | Present in precursor; absent in product |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Present in precursor; absent in product |

| Amine N-H Stretch | ~3300 - 3500 | Present in precursor; absent in product |

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic properties of the derived materials. The formation of large, conjugated systems like porous organic cages or COFs from this compound leads to significant changes in their interaction with light compared to the individual precursors.

The extended π-conjugation in the assembled architecture, which includes the aromatic rings, the ethyne (B1235809) linker, and the newly formed imine bonds, typically results in a bathochromic (red) shift of the absorption maxima (λₘₐₓ) to longer wavelengths in the UV-Vis spectrum. researchgate.net This indicates a smaller HOMO-LUMO gap in the derived material. Some of these complex architectures may also exhibit fluorescence. The emission properties, including the wavelength and quantum yield, are highly dependent on the rigidity of the structure, the extent of conjugation, and the presence of any guest molecules within the pores. researchgate.net These photophysical properties are of great interest for potential applications in sensing, photocatalysis, and molecular electronics.

Table 7.5: Representative Spectroscopic Properties of Derived Architectures

| Spectroscopic Parameter | Precursors | Derived Architecture (e.g., POC) |

|---|---|---|

| UV-Vis Absorption | ||

| λₘₐₓ | Shorter wavelength (e.g., <300 nm) | Longer wavelength (e.g., >320 nm) |

| Molar Absorptivity (ε) | Lower | Higher |

| Fluorescence Emission | ||

| Emission λₘₐₓ | Often non-emissive or weak emission | Potentially emissive, dependent on structure |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Electronic Properties

Electrochemical methods are pivotal in elucidating the electronic characteristics of architectures derived from this compound, such as Covalent Organic Frameworks (COFs) and Porous Organic Cages (POCs). Cyclic Voltammetry (CV) is a particularly powerful technique for probing the redox behavior of these materials, which is crucial for their application in electronic devices, catalysis, and energy storage.

In a typical CV experiment, the material is deposited on a working electrode, and the potential is swept linearly with time in a solution containing a supporting electrolyte. The resulting plot of current versus applied potential, known as a cyclic voltammogram, provides a wealth of information about the redox-active moieties within the structure. For COFs and POCs synthesized using this compound, the electrochemically active sites can be the ethyne linkage or other functional groups incorporated into the framework.

The key parameters obtained from a CV curve include the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc). The half-wave potential (E½), calculated as the average of Epa and Epc, is a thermodynamic parameter related to the ease of oxidation or reduction of a species. The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the kinetics of the electron transfer process. For a reversible, one-electron process, ΔEp is theoretically 59 mV at room temperature.

While specific CV data for architectures derived solely from this compound is not extensively detailed in the provided search results, the general principles for characterizing such materials are well-established. For instance, the incorporation of redox-active units into the framework would result in characteristic peaks in the voltammogram. The stability of the material upon repeated potential cycling can also be assessed, which is a critical factor for applications in rechargeable batteries or electrocatalysts.

Below is a representative table illustrating the type of data that would be generated from CV analysis of a hypothetical COF derived from this compound and a suitable amine linker, which we will call "EDDA-COF" for the purpose of this illustration.

Table 1: Representative Cyclic Voltammetry Data for EDDA-COF

| Redox Couple | Epa (V) | Epc (V) | E½ (V) | ΔEp (mV) | Scan Rate (mV/s) |

| Process 1 | 0.85 | 0.78 | 0.815 | 70 | 100 |

| Process 2 | 1.23 | 1.15 | 1.19 | 80 | 100 |

This table is illustrative and based on typical values for similar organic electronic materials.

Porous Material Characterization

The utility of architectures derived from this compound is intrinsically linked to their porosity. A thorough characterization of the porous nature of these materials is therefore essential.

Analysis of Intrinsic and Inter-Cage Porosity

The analysis of these different types of porosity is complex and often requires a combination of experimental techniques and computational modeling. Molecular dynamics simulations are a powerful tool to differentiate between these porosity types and to understand the dynamic behavior of the host-guest interactions. cd-bioparticles.net

The nature of the porosity can be further classified as:

Static porosity: The molecular framework is rigid, and the pore structure does not change upon guest uptake. cd-bioparticles.net

Dynamic porosity: The framework is flexible, but the porosity is an inherent feature. cd-bioparticles.net

Cooperative porosity: The porosity is induced or significantly altered by host-guest interactions. cd-bioparticles.net

A practical example of how molecular design influences porosity can be seen in a series of porous organic cages, designated CC1, CC2, and CC3. rsc.org These cages share the same core structure but differ in the diamine used for their synthesis, which in turn affects the functionality at the vertices of the cage. rsc.org This seemingly minor modification has a profound impact on the crystal packing:

CC1 packs in a "window-to-face" arrangement, which results in a lack of connectivity between the voids, rendering the material non-porous to N₂. rsc.org

CC2 exhibits an undulated packing with non-interconnecting pores. rsc.org

CC3 adopts a "window-to-window" packing, creating an interconnected pore network throughout the crystal. rsc.org

The following table summarizes the relationship between vertex functionality, packing, and porosity for this illustrative series of cages.

Table 2: Influence of Vertex Functionality on Porosity in Porous Organic Cages

| Cage | Vertex Functionality | Crystal Packing | Pore Network | N₂ Uptake (BET Surface Area) |

| CC1 | Ethylenediamine | Window-to-face | No void connectivity | Non-porous |

| CC2 | Propylenediamine | Undulated | Non-interconnecting pores | 533 m²/g |

| CC3 | Cyclohexanediamine | Window-to-window | Interconnected | 624 m²/g |

Data adapted from a study on related porous organic cages to illustrate the principles of porosity analysis. rsc.org

This detailed characterization of both the electronic and porous properties is fundamental to the rational design of new materials based on this compound with tailored functionalities for specific applications.

Emerging Research Directions and Future Outlook

Catalytic Applications of Derived Porous Organic Materials

The aldehyde functionalities of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde make it an ideal precursor for the synthesis of porous organic materials like Covalent Organic Frameworks (COFs) and Porous Organic Cages (POCs) through imine condensation reactions. frontiersin.org These materials are gaining significant attention for their catalytic applications due to their high surface area, tunable porosity, and the potential for incorporating active sites. mdpi.comfrontiersin.org

A significant area of research is the use of porous organic cages (POCs) derived from aldehyde precursors to template and stabilize ultrafine metal nanoparticles (NPs). These hybrid materials act as highly efficient and recyclable heterogeneous catalysts. Research has shown that POCs can provide a protective shell that controls the size of the metal NPs and prevents them from leaching or agglomerating, which are common issues that reduce catalytic activity. nih.gov

For instance, a multifunctional tubular organic cage (MTC1), synthesized via the imine condensation of a similar building block, 5,5′-(benzo[c] ossila.comfrontiersin.orgthiadiazole-4,7-diyl)diisophthalaldehyde, with cyclohexanediamine, has been used to support ultrafine palladium nanoparticles (PdNPs). ossila.com The resulting catalyst, Pd@MTC1, with PdNPs of a narrow size distribution (1.9 ± 0.4 nm), demonstrated high efficiency in sequential reactions, including the visible light-induced aerobic hydroxylation of 4-nitrophenylboronic acid and its subsequent reduction. ossila.com This work highlights a key strategy: using the cage not only as a support but also as an active component that can sense metal ions and participate in photocatalysis.

Table 1: Example of a Cage-Supported Nanoparticle Catalytic System

| Component | Precursor/Material | Function | Key Finding |

|---|---|---|---|

| Porous Support | Multifunctional Tubular Organic Cage (MTC1) | Stabilizes nanoparticles, acts as a photocatalyst | Shape-persistent cage with a low detection limit for Pd ions (38 ppb) ossila.comcd-bioparticles.net |

| Active Catalyst | Ultrafine Palladium Nanoparticles (PdNPs) | Catalyzes reduction and hydroxylation reactions | Narrow size distribution (1.9 ± 0.4 nm) enhances catalytic activity ossila.com |

| Catalytic Application | Sequential Reactions | Visible light-induced aerobic hydroxylation and subsequent hydride reduction | First example of a multifunctional cage for sensing, NP growth, and catalysis ossila.com |

This table is based on research on a structurally similar compound to illustrate the application principle.

Beyond supporting nanoparticles, porous frameworks derived from this compound allow for the direct incorporation of catalytic active sites into their structure. The ability to form covalent bonds with other molecules allows for the creation of complex, stable, and porous frameworks with tailored functionalities. frontiersin.org

One promising strategy involves embedding N-heterocyclic carbene (NHC) sites within the cage structure. These NHC sites can strongly coordinate with metal nanoparticles, such as palladium, effectively suppressing metal leaching and enhancing catalyst stability and recyclability. nih.gov Another approach involves using metalloporphyrins as building blocks within the porous organic polymer (POP). mdpi.com By mimicking the active centers of enzymes like cytochrome P450, these materials can catalyze a variety of oxidation reactions, such as olefin epoxidation and alkane hydroxylation. mdpi.com The porous nature of the framework provides a confined environment that can prevent the deactivation of the metalloporphyrin units, a common problem with their homogeneous counterparts. mdpi.com The rigid ethyne-linked backbone of this compound is well-suited for constructing such robust frameworks, enabling the precise design of active sites for specific catalytic transformations.

Potential in Molecular Motor and Machine Research

The geometry and rigidity of this compound make it a compelling component for the bottom-up construction of molecular-level machines.

A key application in this area is the synthesis of dumbbell-shaped macro-cages. ossila.com These structures are formed when this compound is reacted with a combination of tri-topic amines and di-topic aldehydes. ossila.com The resulting architecture features a central triphenylacetylene core, which corresponds to the backbone of the original diisophthalaldehyde molecule. This core acts as a rotational axis, allowing the two cage-like ends of the "dumbbell" to rotate freely and unrestricted. ossila.com This property is a fundamental requirement for the development of molecular motors and gears, making this compound a promising candidate for research into artificial molecular machinery. ossila.com

Table 2: Components of a Dumbbell-Shaped Macro-cage

| Molecular Component | Role in Structure | Resulting Property |

|---|---|---|

| This compound | Forms the central rigid core | Acts as a rotational axis ("axle") |

| Tri-topic Amines & Di-topic Aldehydes | React with the core to form the ends | Create the cage-like structures ("wheels") |

| Assembled Macro-cage | Dumbbell-shaped molecule | Unrestricted rotation of the ends around the central core ossila.com |

Optoelectronic Material Development

The conjugated π-system of the diphenylacetylene (B1204595) core suggests potential applications in organic electronics, where materials are needed to efficiently absorb light and transport charge.

In the field of organic photovoltaics (OPVs), there is a major research push to develop non-fullerene acceptors (NFAs). NFAs are sought as replacements for traditional fullerene derivatives, which suffer from limitations like weak light absorption in the visible spectrum and limited electronic tunability. nih.gov Many high-performance NFAs are designed with an Acceptor-Donor-Acceptor (A-D-A) structure. frontiersin.org This design allows for the independent tuning of molecular energy levels and absorption properties by selecting appropriate donor cores and acceptor terminals. frontiersin.org

The structure of this compound presents a promising scaffold for the development of novel NFAs. Its central diphenylacetylene unit can function as an electron-rich donor core, while its terminal aldehyde groups, or derivatives thereof, can act as electron-accepting units. The rigid, planar, and highly conjugated backbone is advantageous for charge transport. While the aldehyde groups themselves are moderate acceptors, they provide reactive handles for synthetic modification into stronger electron-withdrawing groups, a common strategy in NFA design. frontiersin.org The exploration of derivatives of this compound could lead to new NFA materials with tunable optical and electronic properties, making it a molecule of interest for future organic solar cell technologies.

Synthesis of Covalent Organic Polymers (COPs) for Semiconducting Applications

The molecular architecture of this compound, characterized by a rigid ethynylene bridge connecting two isophthalaldehyde (B49619) units, makes it a prime candidate for the construction of highly ordered, porous, and electronically active polymeric structures. The aldehyde functional groups are particularly reactive towards amine-containing monomers, facilitating the formation of imine-linked Covalent Organic Frameworks (COFs), a prominent subclass of COPs. This reaction, a Schiff base condensation, is a versatile and widely used method for constructing crystalline and porous frameworks. researchgate.net

The synthesis of these COPs typically involves the condensation of this compound with a complementary multitopic amine linker in a suitable solvent system, often under solvothermal conditions. The choice of the amine co-monomer is crucial as it, along with the dialdehyde (B1249045), dictates the topology, porosity, and ultimately the electronic properties of the resulting polymer. The extended π-conjugation provided by the diphenylacetylene core of this compound is a critical feature for enabling charge transport within the polymer framework, a fundamental requirement for a semiconductor.

While specific research detailing the synthesis and measured semiconducting properties of a COP derived directly from this compound is still emerging, the general principles of designing semiconducting COFs are well-established. The strategy involves the creation of a donor-acceptor architecture within the framework to facilitate charge separation and transport. The inherent electron-withdrawing nature of the aldehyde groups and the electron-rich character of many amine linkers can contribute to this electronic environment.

The prospective semiconducting properties of COPs synthesized from this compound are anticipated to be tunable. For instance, the introduction of different functional groups on the amine linker can modulate the bandgap and charge carrier mobility of the resulting polymer. The ordered, porous nature of these materials could also allow for post-synthetic modification, such as doping with guest molecules, to further enhance their semiconducting characteristics.

The development of COPs from this compound for semiconducting applications represents a forward-looking approach in the field of organic electronics. Future research is expected to focus on the synthesis of specific polymers and the detailed characterization of their electronic properties, paving the way for their potential use in devices such as transistors, sensors, and photovoltaics.

| Property | Description | Potential Value |

| Monomer | This compound | A tetra-aldehyde with a rigid, conjugated diphenylacetylene core. |

| Polymer Type | Covalent Organic Polymer (COP), specifically Covalent Organic Framework (COF) | Crystalline, porous polymers with tunable properties. |

| Synthetic Route | Schiff base condensation with amine linkers | Forms stable imine linkages. researchgate.net |

| Key Structural Feature | Extended π-conjugation | Essential for charge transport and semiconducting behavior. |

| Potential Applications | Organic electronics, sensors, photovoltaics | Based on the anticipated semiconducting properties. |

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde?

The compound can be synthesized via Sonogashira-Hagihara cross-coupling , a palladium-catalyzed reaction between halogenated aromatic precursors and acetylene. For example, brominated isophthalaldehyde derivatives can be coupled using catalysts like bis(triphenylphosphine)palladium(II) dichloride and copper iodide in the presence of acetylene gas. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical to achieving yields >70% . Purification typically involves filtration and recrystallization to remove metal residues.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- X-ray diffraction (XRD) : Resolves the crystal packing, hydrogen-bonding networks, and π-π interactions (e.g., layered structures with solvent inclusion, as seen in dimethyl sulfoxide tetrasolvate systems) .

- NMR spectroscopy : H and C NMR confirm aldehyde proton environments and ethynyl bridging.

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm) and aldehyde C–H vibrations (~2820 cm) .

- Elemental analysis : Validates purity and stoichiometry (e.g., C: 73.34%, H: 3.80% matches theoretical values) .

Q. What safety protocols are required for handling this compound?

- Use personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers away from heat sources (autoignition risk) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be utilized as a linker in metal-organic frameworks (MOFs) for gas storage?

The dialdehyde's rigid ethynyl backbone and dual aldehyde groups enable coordination with metal clusters (e.g., ZnO), forming isoreticular MOFs with tunable pore sizes (3.8–28.8 Å). Functionalization strategies include:

- Post-synthetic modification of aldehyde groups to introduce –NH or –Br moieties for enhanced gas adsorption (e.g., methane storage at 240 cm/g at 36 atm) .

- Solvent-directed crystallization to control porosity and hydrogen-bonding networks .

Q. How should researchers resolve discrepancies in crystallographic data related to solvent inclusion effects?

- Multi-technique validation : Cross-validate XRD data with thermogravimetric analysis (TGA) to confirm solvent content.

- DFT calculations : Model hydrogen-bonding interactions (e.g., O–H⋯O and C–H⋯O) to reconcile experimental lattice parameters with theoretical predictions .

- Variable-temperature XRD : Monitor structural changes upon desolvation to identify metastable phases .

Q. What strategies improve reaction yields in Sonogashira coupling for this compound?

- Catalyst optimization : Use Pd(PPh)Cl/CuI with triethylamine as a base to reduce side reactions.

- Solvent selection : Toluene or DMF enhances solubility of halogenated precursors.

- Acetylene purge rate : Controlled gas flow minimizes oligomerization byproducts .

- Post-reaction workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the dialdehyde .

Q. How does the compound's conformation impact its hydrogen-bonding assembly in the solid state?

The E-configuration of the ethynyl bridge enforces a planar geometry, promoting layered π-stacking. Solvent molecules (e.g., DMSO) mediate interlayer hydrogen bonds, stabilizing 3D networks. Deviations in conformation (e.g., steric hindrance from substituents) disrupt packing, reducing crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.